4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide is an organic compound with the molecular formula C15H11ClN2O2. It belongs to the class of hydrazones, which are characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide typically involves the reaction of 4-chlorobenzoic acid hydrazide with aromatic aldehydes in the presence of a few drops of glacial acetic acid. The reaction is carried out under reflux conditions in ethanol for about 40 minutes. After cooling, the reaction mixture is poured into chilled water, and the excess acid is neutralized using a saturated sodium bicarbonate solution .
Chemical Reactions Analysis
4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Due to its biological activities, it is being studied for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety is known for its nucleophilicity, allowing it to participate in various chemical reactions. It can form complexes with metal ions, which may contribute to its biological activities. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but contains additional bromine and hydroxyl groups, which may alter its chemical and biological properties.
4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has an ethoxy group, which can influence its reactivity and biological activity.
The uniqueness of 4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11ClN2O2 |
---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
4-chloro-N-[(E)-phenacylideneamino]benzamide |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-8-6-12(7-9-13)15(20)18-17-10-14(19)11-4-2-1-3-5-11/h1-10H,(H,18,20)/b17-10+ |
InChI Key |
RAESSXPANFJGEV-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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